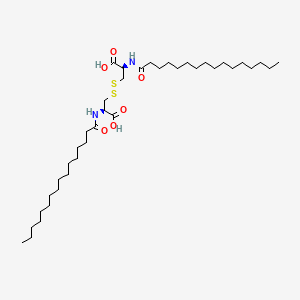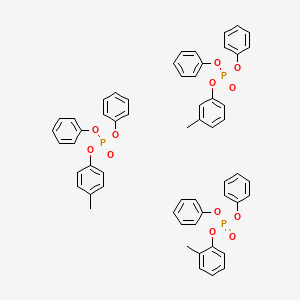
Dixanthogen
Overview
Description
Dixanthogen is an organosulfur compound with the formula (ROC(S)S)2, where R represents an alkyl group . It is usually a yellow solid and is a product of the oxidation of xanthate salts .
Synthesis Analysis
This compound is obtained by the oxidation of sodium ethylxanthate or potassium ethylxanthate . A study has shown that the oxidation of ethyl xanthate to diethyl this compound can be achieved by triiodide (I3−) in aqueous solution .
Molecular Structure Analysis
The molecular formula of this compound is C6H10O2S4 . According to X-ray crystallography, the two C2H5OC(S)S groups in solid diethyl this compound disulfide are planar and are linked by a disulfide bond .
Chemical Reactions Analysis
This compound is formed by the oxidation of xanthates during froth flotation . It has been found that the oxidation reaction results in multiple products, decreasing the efficiency of this compound formation .
Physical And Chemical Properties Analysis
This compound is a yellow solid with a molar mass of 242.38 g/mol . It has a density of 1.23 g/cm^3 .
Scientific Research Applications
Dixanthogen Determination in Flotation Systems this compound plays a significant role in sulfide flotation systems. Jones and Woodcock (1986) developed a method to determine small amounts of this compound in solution using UV spectrometry. This method extracts this compound from the aqueous phase into an isooctane extract, which can then be analyzed for its concentration, demonstrating the practical application of this compound in analyzing and processing sulfide ores (Jones & Woodcock, 1986).
Reaction Products of Sulfide Minerals with Xanthates The interaction between sulfide minerals and xanthates, leading to the formation of either metal xanthate or this compound, has been studied by Allison et al. (1972). Their research found that this compound forms on minerals with specific rest potentials in xanthate solutions, suggesting its importance in mineral processing and flotation techniques (Allison, Goold, Nicol & Granville, 1972).
Structural and Spectroscopic Analysis of Dixanthogens Juncal et al. (2014) conducted an in-depth analysis of the structural and conformational properties of this compound molecules. Their study combined experimental and theoretical approaches, including X-ray diffraction and various spectroscopic techniques, to understand the molecular behavior of dixanthogens. This research is crucial for understanding the chemical properties and potential applications of this compound in various fields (Juncal et al., 2014).
This compound Formation and Stability in Chemical Reactions Fielding, Porter, and Winter (1980) explored the stability and decomposition of this compound compounds through sigmatropic rearrangements, providing insights into their chemical behavior under different conditions. This knowledge is essential for effectively utilizing this compound in industrial and scientific applications (Fielding, Porter & Winter, 1980).
- the surface of galena during its oxidation in flotation, providing valuable insights into the role of this compound in the flotation process of certain minerals (Eliseev, 2012).
In Situ Spectroscopy for Adsorbed Films Bozkurt et al. (1996) developed an in situ external reflection spectroscopy technique to monitor surface reaction products like this compound during flotation. This technique allows for real-time analysis of this compound formation on mineral surfaces, enhancing our understanding of its role in mineral processing (Bozkurt, Brienne, Xu, Rao, Butler & Finch, 1996).
Surface Analysis Using ESCA Szargan, Karthe, and Suoninen (1993) utilized X-ray photoelectron spectroscopy (ESCA) to investigate the adsorption of xanthate on pyrite, confirming the formation of this compound as a precursor on the pyrite surface. This research is significant for understanding how this compound interacts with minerals at the molecular level (Szargan, Karthe & Suoninen, 1993).
- aqueous environments and its interaction with different chemical groups. Their findings help in predicting the behavior of this compound in various chemical processes (Hamilton & Woods, 1979).
Pyrite and Xanthate Interactions in Flotation Cases et al. (1993) examined the interactions between finely ground pyrite and potassium amylxanthate in flotation, focusing on the role of this compound in the hydrophobicity of the pyrite surface. Their research contributes to a better understanding of the flotation process and the role of this compound in enhancing mineral separation efficiency (Cases, Kongolo, Donato, Michot & Erre, 1993).
This compound Reduction and Determination Prasad (1971) developed a method for the reduction and determination of this compound, which is critical for analyzing its presence and concentration in various chemical solutions, especially in the context of flotation liquors. This method enhances the accuracy and reliability of this compound quantification (Prasad, 1971).
Safety and Hazards
Mechanism of Action
Target of Action
Dixanthogen is primarily used as an ectoparasiticide .
Biochemical Pathways
Given its role as an ectoparasiticide, it likely interferes with pathways critical to the survival and reproduction of parasites .
Result of Action
As an ectoparasiticide, it is expected to cause death or inhibit the growth of parasites .
properties
IUPAC Name |
O-ethyl (ethoxycarbothioyldisulfanyl)methanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2S4/c1-3-7-5(9)11-12-6(10)8-4-2/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVIGODVHAVLZOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=S)SSC(=S)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2041672 | |
| Record name | Diethyl dithiobis(thionoformate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2041672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
502-55-6 | |
| Record name | Dixanthogen | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=502-55-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dixanthogen [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502556 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dixanthogen | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13712 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dixanthogen | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402561 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Thioperoxydicarbonic acid ([(HO)C(S)]2S2), OC,OC'-diethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diethyl dithiobis(thionoformate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2041672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dixanthogen | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.223 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIXANTHOGEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RN4CQ46FDM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















